1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl (3-chloro-4-methoxyphenyl)carbamate
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Overview
Description
2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE is a fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a carbamate group
Preparation Methods
The synthesis of 2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE typically involves multiple steps. The process begins with the preparation of the fluorinated butyl group, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated groups enhance its stability and reactivity, allowing it to interact with various enzymes and receptors. The carbamate group can form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other fluorinated carbamates and butyl derivatives. These compounds share some structural features but differ in their specific functional groups and fluorination patterns. The unique combination of fluorine atoms and the carbamate group in 2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE gives it distinct properties and applications. Similar compounds include:
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate .
Properties
Molecular Formula |
C14H7ClF13NO3 |
---|---|
Molecular Weight |
519.64 g/mol |
IUPAC Name |
[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl] N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H7ClF13NO3/c1-31-7-3-2-5(4-6(7)15)29-8(30)32-9(12(20,21)22,13(23,24)25)10(16,17)11(18,19)14(26,27)28/h2-4H,1H3,(H,29,30) |
InChI Key |
XUYMAHRIQIKCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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